6-Amino-5-bromo-3-nitropyridine-2-carboxamide
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Overview
Description
6-Amino-5-bromo-3-nitropyridine-2-carboxamide is a heterocyclic compound with the molecular formula C6H5BrN4O3 It is a derivative of pyridine, characterized by the presence of amino, bromo, nitro, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-3-nitropyridine-2-carboxamide typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 2-aminopyridine, followed by nitration and subsequent carboxamidation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bromine for bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-bromo-3-nitropyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Conversion to 6-amino-5-bromo-3-aminopyridine-2-carboxamide.
Oxidation: Formation of pyridine carboxylic acids and other oxidized derivatives.
Scientific Research Applications
6-Amino-5-bromo-3-nitropyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-Amino-5-bromo-3-nitropyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group is often involved in redox reactions, while the amino and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-nitropyridine: Similar structure but lacks the carboxamide group.
5-Bromo-3-nitropyridine-2-carboxamide: Similar but lacks the amino group.
6-Amino-3-nitropyridine-2-carboxamide: Similar but lacks the bromo group
Uniqueness
6-Amino-5-bromo-3-nitropyridine-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H5BrN4O3 |
---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
6-amino-5-bromo-3-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C6H5BrN4O3/c7-2-1-3(11(13)14)4(6(9)12)10-5(2)8/h1H,(H2,8,10)(H2,9,12) |
InChI Key |
MDOXIMLVCWONOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)N)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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